

"molecular structure and stability of tocopheryl nicotinate"

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An In-depth Technical Guide to the Molecular Structure and Stability of Tocopheryl Nicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

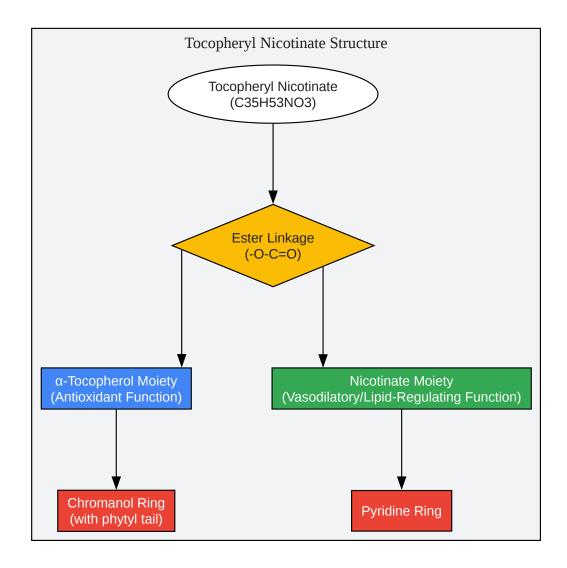
Tocopheryl nicotinate (TN) is a synthetic compound formed by the esterification of α -tocopherol (Vitamin E) and nicotinic acid (Niacin, Vitamin B3).[1] This molecule uniquely combines the potent antioxidant properties of tocopherol with the vasodilatory and lipid-regulating effects of nicotinic acid, offering enhanced stability and a synergistic pharmacological profile compared to the concurrent administration of its individual components.[2][3] This technical guide provides a comprehensive analysis of the molecular structure, physicochemical properties, and stability of tocopheryl nicotinate. It includes detailed experimental protocols for its synthesis and analysis, summarizes quantitative data, and visualizes key processes and pathways to support research and development efforts in the pharmaceutical and cosmetic industries.

Molecular Structure and Physicochemical Properties

Tocopheryl nicotinate is structurally composed of the chromanol ring and phytyl tail of α -tocopherol linked to the pyridine ring of nicotinic acid via an ester bond.[1][4] This esterification of the reactive hydroxyl group on the tocopherol chromanol ring significantly enhances the molecule's stability against oxidation compared to free tocopherol.[5][6]



The molecule's lipophilic nature, derived from the long phytyl tail of the tocopherol moiety, governs its solubility. It is practically insoluble in water but miscible with organic solvents such as chloroform, ethanol, acetone, and vegetable oils.[7][8]



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Caption: Logical relationship of Tocopheryl Nicotinate's core components.



Quantitative Physicochemical Data

The key physicochemical properties of tocopheryl nicotinate are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	Сэ5Н53NО3	[9][10][11]
Molecular Weight	535.8 g/mol	[9][10][11]
Appearance	Yellow to yellowish-orange liquid or solid	[8]
Melting Point	36-40 °C	[8]
Solubility	Insoluble in water; Soluble in DMSO, ethanol, chloroform, acetone, ether, vegetable oils.	[7][12]
IUPAC Name	[(2R)-2,5,7,8-tetramethyl-2- [(4R,8R)-4,8,12- trimethyltridecyl]-3,4- dihydrochromen-6-yl] pyridine- 3-carboxylate	[9]

Stability Profile

Esterified forms of α -tocopherol, including tocopheryl nicotinate, are developed for supplementation and cosmetic use because they are more resistant to oxidation and have a longer shelf life than the natural, unesterified form.[5][13] However, the stability of tocopheryl nicotinate is influenced by environmental factors such as heat, light, and pH.

Thermal Stability

Tocopherols are generally heat-sensitive, with degradation being a function of temperature and time.[14] The ester form, however, is more stable.[14] While specific thermogravimetric data for tocopheryl nicotinate is not widely published, studies on the similar ester, tocopheryl acetate, show it remains stable up to approximately 250°C.[15] It can be inferred that tocopheryl



nicotinate possesses significantly greater thermal stability than α -tocopherol, which shows degradation at lower temperatures.[14]

Photostability

Exposure to ultraviolet (UV) radiation can degrade α -tocopherol into tocopheroxyl radicals.[16] However, studies investigating the photostability of various α -tocopherol ester derivatives have shown that tocopheryl nicotinate is uniquely resistant to UVB radiation.[16][17] While other esters like tocopheryl succinate and malonate undergo photodegradation upon UVB irradiation, tocopheryl nicotinate does not undergo significant depletion, demonstrating its superior photostability.[16][17]

Chemical Stability and Hydrolysis

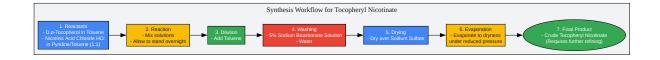
Tocopheryl nicotinate is unstable under alkaline conditions.[7] In biological systems, its therapeutic action relies on its hydrolysis back into free α -tocopherol and nicotinic acid.[4][18] This de-esterification is primarily carried out by carboxyl ester hydrolase (CEH) in the small intestine.[19] The rate of hydrolysis for tocopheryl nicotinate is slower compared to other esters like tocopheryl acetate.[5][18] This slower hydrolysis and greater absorption in its esterified form may contribute to its distinct in vivo effects.[6][18]



Stability Parameter	Observation	Source(s)
General Stability	More stable against oxidation than free α -tocopherol.	[5][6][13]
Thermal Stability	Considered more heat stable than α-tocopherol. Esterified tocopherols can be stable up to ~250°C.	[14][15]
Photostability (UVB)	Highly resistant to depletion and degradation under UVB radiation.	[16][17]
Chemical Stability	Unstable in alkaline conditions. Undergoes enzymatic hydrolysis in vivo.	[7][18]
Hydrolysis Rate	Slower hydrolysis in the gastrointestinal tract compared to tocopheryl acetate.	[5][18]

Experimental Protocols Synthesis of Tocopheryl Nicotinate

Several methods exist for the synthesis of tocopheryl nicotinate. A common laboratory-scale procedure involves the reaction of D,α -tocopherol with nicotinic acid chloride hydrochloride.



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Caption: General experimental workflow for the synthesis of Tocopheryl Nicotinate.

Detailed Protocol:



- Preparation of Reactants: Prepare a solution of D,α-tocopherol (e.g., 34.6 g) in an appropriate solvent like toluene (100 mL). Separately, prepare a solution of nicotinic acid chloride hydrochloride (e.g., 13.6 g) in a 1:1 mixture of pyridine and toluene (100 mL).[20]
- Reaction: Add the tocopherol solution to the nicotinic acid chloride hydrochloride solution.[20]
- Incubation: Allow the reaction mixture to stand overnight at room temperature to ensure the reaction proceeds to completion.[20]
- Work-up: Dilute the mixture with additional toluene (100 mL).[20]
- Washing: Transfer the solution to a separatory funnel and wash sequentially with a dilute 5% sodium bicarbonate solution and then with water to remove unreacted acid and other aqueous-soluble impurities.
- Drying: Dry the resulting organic layer over an anhydrous drying agent, such as sodium sulfate.[20]
- Solvent Removal: Evaporate the solvent (toluene) under reduced pressure to yield the crude tocopheryl nicotinate product.[20]
- Purification: The crude product can be further purified by techniques such as column chromatography.

Alternative Synthesis: A one-step oxidative esterification method using 3-pyridylaldehyde and tocopherol as raw materials in the presence of an oxidant and an aza-carbene catalyst has also been developed, offering potentially milder reaction conditions.[21]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a rapid and specific method for the quantitative determination of tocopheryl nicotinate in various matrices, including cosmetic preparations.[22]

Protocol Outline:

• System: A reversed-phase high-performance liquid chromatograph.[22]

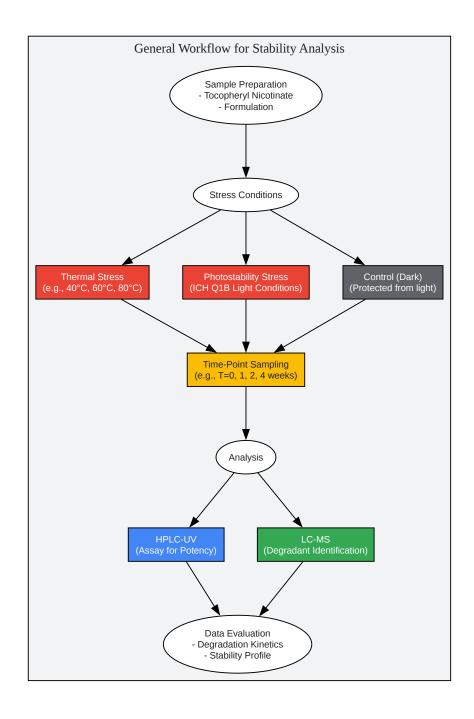


- Column: A suitable reversed-phase column (e.g., C18).
- Mobile Phase: A mixture of organic solvents (e.g., methanol, acetonitrile) and water, optimized for separation.
- Internal Standard: α-tocopheryl acetate is commonly used as an internal standard for accurate quantification.[22]
- Detection: UV spectrophotometry, with the detection wavelength set to the absorbance maximum of tocopheryl nicotinate.[22]
- Sample Preparation: The sample is dissolved in a suitable solvent, filtered, and injected into the HPLC system.
- Quantification: A calibration curve is generated using certified reference standards of tocopheryl nicotinate to determine the concentration in the unknown sample.

Stability Testing Protocol

Stability studies are crucial to determine the intrinsic stability of the molecule and to develop stable formulations. Protocols should follow ICH (International Council for Harmonisation) guidelines Q1A (Stability Testing) and Q1B (Photostability Testing).





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Caption: A typical experimental workflow for assessing the stability of Tocopheryl Nicotinate.

Photostability Testing Protocol (as per ICH Q1B):

 Sample Preparation: Place the tocopheryl nicotinate substance or product in a chemically inert, transparent container. Prepare a "dark" control sample by wrapping an identical container in aluminum foil.[23]



- Exposure: Expose the samples to a light source that conforms to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/m².[23][24] Place the dark control alongside the exposed samples.[23]
- Analysis: At the end of the exposure period, analyze both the light-exposed and dark control samples. Use a stability-indicating assay, such as HPLC, to determine the percentage of degradation.[22] LC-MS can be used to identify and characterize any photodegradation products.[16][17]
- Evaluation: Compare the results from the exposed sample to those of the dark control to differentiate between light-induced and thermally-induced degradation.

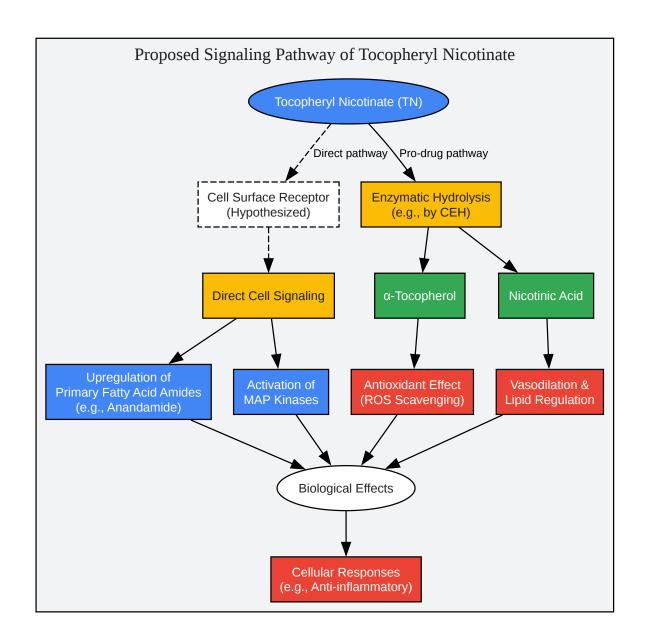
Mechanism of Action and Biological Signaling

Tocopheryl nicotinate acts as a pro-drug that is hydrolyzed in the body to release its active components, α -tocopherol and nicotinic acid.[18] The pharmacological activity is a combination of these two molecules:

- α-Tocopherol: Functions as a potent lipid-soluble, chain-breaking antioxidant that protects cell membranes from damage by scavenging reactive oxygen species.[5][18]
- Nicotinic Acid: Acts as a vasodilator, improving microcirculation, and plays a role in regulating serum cholesterol and triglycerides.[2][3][25]

Recent metabolomics studies suggest that the intact tocopheryl nicotinate molecule may possess biological functions independent of its hydrolysis products.[26] Research has shown that treatment of human vascular smooth muscle cells with tocopheryl nicotinate, but not with a combination of tocopheryl acetate and niacin, leads to the upregulation of primary fatty acid amides (including the endocannabinoid anandamide) and the activation of mitogen-activated protein kinases (MAPKs).[26]





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Caption: Dual mechanism of action for Tocopheryl Nicotinate.



This suggests a novel biological function for tocopheryl nicotinate in eliciting cell signaling, which may contribute to its overall therapeutic profile beyond the separate effects of vitamins E and B3.[26]

Conclusion

Tocopheryl nicotinate is a well-designed molecule that enhances the stability and combines the therapeutic benefits of its constituent vitamins. Its robust photostability and favorable hydrolysis kinetics make it a valuable ingredient for drug development and cosmetic formulation. The elucidation of its direct role in cell signaling opens new avenues for research into its potential applications. The data and protocols presented in this guide serve as a foundational resource for scientists and researchers working with this promising compound.

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